2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
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Overview
Description
2-{7-Oxabicyclo[221]heptan-2-yl}ethan-1-amine is a chemical compound with the molecular formula C8H15NO It is characterized by a bicyclic structure containing an oxirane ring fused to a cyclohexane ring, with an ethylamine group attached to the second carbon of the oxirane ring
Mechanism of Action
Mode of Action
It’s known that the compound’s structure, particularly the 7-oxa ethereal bridge, plays a crucial role in its biological activity .
Biochemical Pathways
It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Result of Action
It’s suggested that the compound’s effect on cells is associated with apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the bicyclic oxirane structure, which can then be further functionalized to introduce the ethylamine group. The reaction conditions often require the use of a Lewis acid catalyst and elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with a bicyclic oxirane ring but lacking the ethylamine group.
exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains additional carboxylic anhydride groups, making it more reactive and suitable for different applications.
Uniqueness
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBCARZMEFEVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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